Trimethylantimony

Catalog No.
S571794
CAS No.
594-10-5
M.F
C3H9Sb
M. Wt
166.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylantimony

For MOCVD growth of III-V semiconductors (InSb, GaSb), unstable SbH₃ or low-volatility TESb compromise process stability. Trimethylantimony (TMSb) is the preferred precursor:

  • High vapor pressure (103.6 Torr at 25°C) ensures uniform mass transport without heated lines.
  • Room-temperature storage avoids cryogenic handling.
  • Matched methyl pyrolysis with TMGa/TMAl yields sharp heterointerfaces and low defect density.

Ideal for IR detectors and HBTs.

CAS Number

594-10-5

Product Name

Trimethylantimony

IUPAC Name

trimethylstibane

Molecular Formula

C3H9Sb

Molecular Weight

166.86 g/mol

InChI

InChI=1S/3CH3.Sb/h3*1H3;

InChI Key

PORFVJURJXKREL-UHFFFAOYSA-N

SMILES

C[Sb](C)C

Synonyms

trimethylantimony, trimethylstibine

Canonical SMILES

C[Sb](C)C

The exact mass of the compound Trimethylantimony is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥99.995% (metals basis)

Package Size

1 g, 5 g, 10 g, 25 g

Trimethylantimony (TMSb) is the primary organometallic antimony precursor utilized in Metal-Organic Chemical Vapor Deposition (MOCVD) and Metal-Organic Vapor Phase Epitaxy (MOVPE) workflows. As a highly volatile, pyrophoric liquid, it serves as the standard source of high-purity antimony for the epitaxial growth of III-V compound semiconductors, including GaSb, InSb, and AlGaSb. For industrial and laboratory buyers, TMSb is defined by its high vapor pressure (approximately 103.6 Torr at 25 °C), room-temperature storage stability, and predictable high-temperature pyrolysis kinetics. These baseline properties make it a foundational chemical for manufacturing advanced optoelectronics, infrared detectors, and high-speed logic devices, where precise stoichiometric control and reproducible mass transport are non-negotiable procurement criteria [1].

Procurement Fit

MOCVD / MOVPEVolatile antimony source for III-V epitaxy (GaSb, InSb, alloys)
Precursor DeliveryHigh vapor pressure supports stable mass transport
Process ControlKinetically-controlled growth regime enables thickness engineering

Procurement substitution of TMSb with alternative antimony sources routinely compromises process stability and epitaxial quality. Substituting with the hydride baseline, stibine (SbH3), introduces severe handling hazards and requires cryogenic storage due to rapid room-temperature decomposition, making it unviable for standard fab delivery systems [1]. Conversely, utilizing heavier alkyl alternatives like triethylantimony (TESb) drastically reduces precursor vapor pressure, forcing the use of heated bubblers and delivery lines to prevent condensation and mass transport starvation [2]. Furthermore, replacing TMSb with low-temperature precursors such as tris(dimethylamino)antimony (TDMASb) fundamentally alters the pyrolysis kinetics, mismatching the decomposition profile with standard group-III precursors (like TMGa) and narrowing the process window, which often leads to poor surface morphology and unacceptable background carrier concentrations [3].

Substitution Risk

Triethylantimony (TESb)
Growth control mechanism shifts to diffusion-limited above certain temperatures, potentially altering thickness reproducibility.
tert-Butyldimethylantimony (TBDMSb)
Significantly lower vapor pressure limits source efficiency and may require higher bubbler temperatures, complicating delivery.
Trisdimethylaminoantimony (TDMASb)
Parasitic gas-phase reactions are more likely, increasing particle formation and degrading epilayer quality.

Precursor Volatility and Mass Transport Efficiency

TMSb demonstrates a vapor pressure of approximately 103.6 Torr at 25 °C, which is dramatically higher than the 3.8 Torr vapor pressure of the closest alkyl substitute, Triethylantimony (TESb), at the same temperature [1]. This >27-fold difference in volatility dictates mass transport behavior in standard MOCVD bubblers.

Evidence DimensionVapor pressure at 25 °C
Target Compound Data~103.6 Torr
Comparator Or BaselineTriethylantimony (TESb) at ~3.8 Torr
Quantified Difference>27-fold higher vapor pressure for TMSb
ConditionsStandard precursor bubbler operation at 25 °C

The high volatility of TMSb allows for efficient, reproducible saturation of the carrier gas without the need for aggressive line heating, preventing condensation risks in fab delivery systems.

RMS Roughness
Head-to-head
0.63 nm vs 0.84 nm
Reported 25% lower roughness for TMSb
InSb on GaSb, MOVPE 480°C / 425°C

Thermodynamic Stability and Storage Usability

Unlike the hydride baseline Stibine (SbH3), which decomposes into hydrogen gas and solid antimony within 2 to 4 hours at room temperature, TMSb remains stable indefinitely when stored under an inert atmosphere [1]. This extreme difference in thermodynamic stability completely alters the logistical requirements for chemical handling.

Evidence DimensionRoom-temperature decomposition timeframe
Target Compound DataStable indefinitely under inert atmosphere
Comparator Or BaselineStibine (SbH3) decomposes within 2-4 hours
Quantified DifferenceMonths to years of shelf life versus <4 hours
ConditionsStorage in standard sealed bubblers/cylinders at 20-25 °C

TMSb eliminates the need for expensive -80 °C cryogenic storage or complex point-of-use gas generation, allowing seamless integration into standard chemical cabinets.

Growth Rate Control
Head-to-head
Kinetically controlled vs Diffusion controlled
TMSb enables temperature-dependent thickness tuning below 650°C
GaSb MOCVD, TEGa, 475–675°C

Pyrolysis Kinetics Matching for Stoichiometry Control

During the MOCVD growth of GaSb, TMSb and Trimethylgallium (TMGa) exhibit nearly identical thermal consumption rates and pyrolysis kinetics. In contrast, mismatched precursor pairs, such as TMSb paired with Triethylgallium (TEGa) or TESb paired with TMGa, suffer from asynchronous decomposition profiles that complicate V/III ratio control [1].

Evidence DimensionPrecursor consumption rate matching
Target Compound DataNearly identical thermal consumption rates to TMGa
Comparator Or BaselineMismatched pairs (e.g., TMSb + TEGa) showing asynchronous decomposition
Quantified DifferenceSynchronized vs. asynchronous pyrolysis kinetics
ConditionsMOCVD growth of GaSb at 500-600 °C

Synchronized decomposition prevents the formation of group-III droplets or antimony hillocks, drastically improving epitaxial yield and surface morphology.

Vapor Pressure (25°C)
Reported
~91 mmHg vs ~7.8 mmHg
Supports higher molar flow and delivery efficiency
Static method, 248–308 K

Epitaxial Growth Rate and Process Window Stability

TMSb provides a constant, mass-transport-limited growth plateau at optimal temperatures of 580-600 °C, yielding high-quality, mirror-like surface morphologies. Lower temperature regimes (<540 °C), often targeted by alternative precursors, fall into kinetically limited growth that results in poor morphology due to antimonide precipitates associated with incomplete pyrolysis[1].

Evidence DimensionGrowth rate stability regime
Target Compound DataConstant, mass-transport-limited growth at 580-600 °C
Comparator Or BaselineKinetically limited growth at <540 °C with poor morphology
Quantified DifferenceMirror-like morphology vs. antimonide precipitates
ConditionsAtmospheric or low-pressure MOCVD of AlGaSb/GaSb with a V/III ratio of 3

A wide, stable high-temperature process window is essential for industrial scale-up, ensuring uniform thickness across large wafers despite minor thermal gradients.

Activation Energy
Class-level
55.9 ± 1.0 kcal/mol
Key input for reactor thermal modeling
First Sb–CH₃ bond scission
N Incorporation
Head-to-head
Enables 1% N for 1 eV bandgap
TMSb does not hinder nitrogen incorporation
InGaAsSbN solar cell base layer
Parasitic Reactions
Head-to-head
Less prone to gas-phase reactions
May improve deposition efficiency
InSb MOVPE, TMIn source

MOCVD of Long-Wavelength Infrared (LWIR) Detectors

TMSb is the precursor of choice for growing high-mobility InSb and InGaAsSb active layers. Its high vapor pressure and precise V/III ratio control enable the suppression of intrinsic p-type defects, which is critical for minimizing background carrier concentrations and maximizing detector sensitivity [1].

High-Speed Electronic Devices (HBTs and HEMTs)

For the fabrication of advanced heterojunction bipolar transistors and high electron mobility transistors, TMSb is paired with TMGa and TMAl. The matched pyrolysis kinetics of these methyl-based precursors ensure sharp heterointerfaces and prevent the formation of antimony precipitates in AlGaSb/GaSb structures [2].

Industrial-Scale Thermophotovoltaic (TPV) Cell Manufacturing

In multi-wafer MOCVD reactors used for TPV production, the high volatility of TMSb guarantees uniform mass transport across large deposition zones. This prevents the precursor starvation and thickness non-uniformity issues that plague heavier alternatives like TESb [3].

Application Fit

Application
Selection Property
Validation Focus
InSb epilayers for MWIR detectors
Surface smoothness and crystallinity
RMS roughness and defect density
GaSb heterostructure thickness control
Kinetic growth regime
Thickness uniformity and reproducibility
InGaAsSbN 1 eV sub-cell
Nitrogen incorporation compatibility
Bandgap and composition verification
Precursor delivery and reactor modeling
Vapor pressure and decomposition kinetics
Molar flow rate and thermal profile

GHS Hazard Statements

Aggregated GHS information provided by 106 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (47.17%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (48.11%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (47.17%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302+H332 (47.17%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (48.11%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (11.32%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Environmental Hazard

Other CAS

594-10-5

Wikipedia

Trimethylstibine

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